molecular formula C12H6ClF4NO B1474447 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine CAS No. 1890210-67-9

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine

Cat. No.: B1474447
CAS No.: 1890210-67-9
M. Wt: 291.63 g/mol
InChI Key: WGFNHHYVYFQRGT-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro, fluoro, and trifluoromethyl groups

Properties

IUPAC Name

2-chloro-6-(3-fluorophenoxy)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4NO/c13-10-4-7(12(15,16)17)5-11(18-10)19-9-3-1-2-8(14)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNHHYVYFQRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine typically involves the reaction of 2-chloro-4-trifluoromethylpyridine with 3-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(3-fluorophenoxy)pyrazine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-6-methoxy-3-nitropyridine

Uniqueness

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is a synthetic compound notable for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₈H₅ClF₄N
  • Molecular Weight : 199.53 g/mol
  • CAS Number : 1207665-87-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological functions.

Interaction with nAChRs

Research has shown that compounds similar to this compound can act as allosteric modulators of nAChRs. For instance, studies on related pyridine derivatives demonstrated that modifications to the structure can significantly enhance receptor modulation capabilities, as detailed in the following table:

CompoundEC₅₀ (µM)Max Modulation (%)
7p2.5500
7b1.9600
7q0.381200
7r0.16700
7a0.14600

These results indicate that structural variations can lead to significant changes in potency and efficacy at the nAChR sites .

Anticancer Potential

Recent studies have explored the anticancer properties of pyridine derivatives, including those similar to our compound of interest. A series of novel derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Study Design : Compounds were evaluated for their cytotoxic effects on human cancer cell lines.
  • Findings : Certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of pyridine compounds. Research has indicated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
  • Results : Compounds demonstrated varying degrees of effectiveness against different strains, with some showing significant inhibition at concentrations below 10 µg/mL .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on models of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound led to reduced neuronal death and improved functional outcomes in animal models.

Case Study 2: In Vivo Efficacy Against Tuberculosis

In a preclinical study, a series of pyridine derivatives were tested for their ability to combat tuberculosis in infected mice. The study reported a marked reduction in bacterial load in the lungs following treatment with specific derivatives, suggesting potential for further development as anti-tubercular agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine
Reactant of Route 2
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2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine

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